3-Chloropyridazine hydrochloride

Descripción general

Descripción

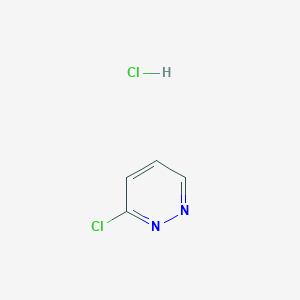

3-Chloropyridazine hydrochloride is a chemical compound with the molecular formula C4H4Cl2N2 . It has a molecular weight of 150.99 . It is used as an intermediate in the synthesis of pharmaceuticals.

Synthesis Analysis

The synthesis of 3-Chloropyridazine hydrochloride involves a reaction with thiourea via the reaction of an unisolated thiouronium salt . Another synthesis method involves a reaction with N,N-diisopropylethylamine .Molecular Structure Analysis

The molecular structure of 3-Chloropyridazine hydrochloride is characterized by its molecular formula C4H4Cl2N2 . The compound has a mono-isotopic mass of 149.975159 Da .Physical And Chemical Properties Analysis

3-Chloropyridazine hydrochloride is a solid substance . It has a density of 1.3±0.1 g/cm3, a boiling point of 241.7±13.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C . It has a molar refractivity of 27.3±0.3 cm3, a polar surface area of 26 Å2, and a molar volume of 87.8±3.0 cm3 .Aplicaciones Científicas De Investigación

Anti-HAV Evaluation

3-Chloropyridazine hydrochloride is used in the synthesis of new pyridazine derivatives for Anti-HAV (Hepatitis A Virus) evaluation . In one study, 4- (2- (4-halophenyl)hydrazinyl)-6-phenylpyridazin-3 (2 H )-ones were prepared and treated with phosphorus oxychloride to give the corresponding chloropyridazine . One of these compounds showed the highest effect against HAV .

Synthesis of Pyridazinethione Derivatives

3-Chloropyridazine hydrochloride is used in the synthesis of pyridazinethione derivatives . In a particular study, 4- (2- (4-halophenyl)hydrazinyl)-6-phenylpyridazin-3 (2 H )-one was reacted with phosphorus pentasulphide to afford pyridazinethione derivative .

Synthesis of Oxazolopyridazine Derivatives

3-Chloropyridazine hydrochloride is used in the synthesis of oxazolopyridazine derivatives . In a specific study, 4- (2- (4-halophenyl)hydrazinyl)-6-phenylpyridazin-3 (2 H )-one was treated with ethyl chloroformate to give the corresponding oxazolopyridazine derivative .

Synthesis of Pyridazinotriazine Derivatives

3-Chloropyridazine hydrochloride is used in the synthesis of pyridazinotriazine derivatives . In a particular study, 4- (2- (4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine was reacted with acetic anhydride, p -chlorobenzaldehyde and carbon disulphide to give the corresponding pyridazinotriazine derivatives .

Synthesis of Fused Compounds

3-Chloropyridazine hydrochloride is used in the synthesis of fused compounds . In a specific study, 5- (4-chlorophenylamino)-7- (3,5-dimethoxybenzylidene)-3-phenyl-5 H -pyridazino [3,4- b ] [1,4]thiazin-6 (7 H )-one was prepared directly from the reaction of compound 3 with chloroacetic acid in presence of p -chlorobenzaldehyde . This compound reacted with nitrogen nucleophiles (hydroxylamine hydrochloride, hydrazine hydrate) and active methylene group-containing reagents (malononitrile, ethyl cyanoacetate) to afford the corresponding fused compounds .

Pharmacological Applications

3-Chloropyridazine hydrochloride is used in the synthesis of various pharmacologically active decorated diazines . These diazines are reported to exhibit a wide range of pharmacological activities, including antimetabolite, anticancer, antibacterial, antiallergic, tyrosine kinase, antimicrobial, calcium channel antagonistic, anti-inflammatory, analgesic, antihypertensive, antileishmanial, antituberculostatic, anticonvulsant, diuretic and potassium-sparing, to antiaggressive activities .

Safety and Hazards

Mecanismo De Acción

Target of Action

The specific targets of 3-Chloropyridazine hydrochloride in biological systems are currently unknown .

Mode of Action

Without specific knowledge of the compound’s targets, it’s difficult to describe its mode of action. Pyridazine derivatives have been cited as significant biologically active pharmacophores in the field of medicinal chemistry .

Propiedades

IUPAC Name |

3-chloropyridazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H3ClN2.ClH/c5-4-2-1-3-6-7-4;/h1-3H;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VYNOESFHQDZAMP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NN=C1)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80672340 | |

| Record name | 3-Chloropyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

856847-77-3 | |

| Record name | 3-Chloropyridazine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80672340 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromobenzo[d]thiazole-6-carboxylic acid](/img/structure/B1521735.png)

![2-Chloro-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B1521739.png)

![7-Bromo-2-(chloromethyl)-1-methyl-1H-imidazo[4,5-c]pyridine](/img/structure/B1521749.png)

![5-Bromo-7-chloro-1-(triisopropylsilyl)-1H-pyrrolo[2,3-c]pyridine](/img/structure/B1521750.png)

![2-((tert-Butyldimethylsilyloxy)methyl)-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)furo[3,2-b]pyridine](/img/structure/B1521751.png)